molecular formula C23H22N2O4 B1672096 IP7e CAS No. 500164-74-9

IP7e

Cat. No. B1672096
M. Wt: 390.4 g/mol
InChI Key: YCAACZFPADQMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IP7e is an acronym for inositol hexaphosphate, a naturally-occurring polyphosphorylated carbohydrate molecule. It is a component of many biological systems and is known to have a variety of biological activities. IP7e has been studied extensively in the laboratory and has been found to have a number of potential therapeutic applications.

Scientific research applications

Role in Protein Phosphorylation

Phosphorylation of Proteins by Inositol Pyrophosphates: Research has identified IP7 and IP8 as molecules containing highly energetic pyrophosphate bonds. Their study revealed that IP7 is involved in the nonenzymatic phosphorylation of multiple eukaryotic proteins. This process was observed in yeast, where endogenous proteins underwent phosphorylation by endogenous IP7. This nonenzymatic action of IP7 represents a novel intracellular signaling mechanism, suggesting its critical role in cellular processes and signaling pathways (Saiardi et al., 2004).

Impact on Cellular Signaling and Metabolism

Inositol Pyrophosphates Inhibit Akt Signaling: Another significant application of IP7 in scientific research is its role in regulating insulin sensitivity and weight gain. IP7, through its physiological inhibition of Akt, a serine/threonine kinase, affects glucose homeostasis and protein translation via the GSK3β and mTOR pathways. This inhibition by IP7 highlights its potential in controlling metabolic pathways and diseases related to insulin resistance and obesity. The study demonstrates that targeting IP6K1, involved in IP7 formation, may offer therapeutic strategies for obesity and diabetes management (Chakraborty et al., 2010).

properties

IUPAC Name

6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAACZFPADQMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{4-[(2-methoxyethoxy)methyl]phenyl}-5-methyl-3-phenyl-4H,5H-[1,2]oxazolo[4,5-c]pyridin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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